molecular formula C21H18ClNO3 B3477923 (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-methylbut-2-enoate

(Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-methylbut-2-enoate

Cat. No.: B3477923
M. Wt: 367.8 g/mol
InChI Key: ZTVXIRSXGLSRLY-GZTJUZNOSA-N
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Description

(Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-methylbut-2-enoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-methylbut-2-enoate typically involves multiple steps, including the formation of the cyanovinyl group and the esterification of the phenyl ring. Common reagents used in these reactions include chlorinated aromatic compounds, cyanide sources, and esterification agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyanovinyl groups.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.

Industry

In industry, the compound might be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-methylbut-2-enoate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-methylbut-2-enoate: shares similarities with other cyanovinyl and methoxyphenyl compounds.

    4-chlorophenyl derivatives: These compounds often exhibit similar reactivity and applications.

    Methoxyphenyl esters: Known for their use in organic synthesis and potential biological activities.

Properties

IUPAC Name

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c1-14(2)10-21(24)26-19-9-4-15(12-20(19)25-3)11-17(13-23)16-5-7-18(22)8-6-16/h4-12H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVXIRSXGLSRLY-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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